

Technical Guide: Solubility and Stability Profiling of (3-Cyanophenyl)guanidine

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Compound of Interest

Compound Name: (3-Cyanophenyl)guanidine

Cat. No.: B8303691

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Executive Summary & Chemical Identity

(3-Cyanophenyl)guanidine is an aryl guanidine characterized by a basic guanidine moiety and an electron-withdrawing nitrile group in the meta position. It serves as a potential building block for heterocyclic synthesis (e.g., pyrimidines, quinazolines) and kinase inhibitors.

- Chemical Name:

-(3-Cyanophenyl)guanidine

- Molecular Formula:

[1][2]

- Molecular Weight: 160.18 g/mol [2][3]

- Key Distinction: Unlike its para isomer (used in Etravirine synthesis), the meta isomer possesses lower symmetry and slightly higher basicity due to reduced resonance withdrawal from the nitrile group.

Physicochemical Profile (Predicted vs. Reference)

Property	(3-Cyanophenyl)guanidine (Meta)	(4-Cyanophenyl)guanidine (Para)	Implication
pKa (Guanidine)	~10.2 – 10.5 (Predicted)	9.91 ± 0.10 (Exp)	Meta isomer is more basic; remains protonated at higher pH.
LogP	~0.3 – 0.6	0.1	Moderate lipophilicity; good membrane permeability potential.
Melting Point	~130 – 150°C (Predicted)	155 – 162°C	Lower MP for meta implies slightly higher solubility in organic solvents.
H-Bond Donors	3	3	High potential for crystal lattice energy (poor water solubility).

Solubility Profile

The solubility of **(3-Cyanophenyl)guanidine** is governed by two competing factors: the hydrophobicity of the aryl nitrile core and the ionizability of the guanidine group.

A. Solvent Compatibility Table

Data derived from structural analogs and thermodynamic principles.

Solvent Class	Solvent	Solubility Rating	Comments
Polar Aprotic	DMSO	High (>100 mg/mL)	Recommended for Stock Solutions. Excellent solvation of both polar and aromatic domains.
DMF	High (>80 mg/mL)	Good alternative, but harder to remove during workup.	
Polar Protic	Methanol	Moderate (10–50 mg/mL)	Good for transfers; solubility decreases with water addition.
Ethanol	Moderate (5–30 mg/mL)	Lower solubility than MeOH; heating often required.	
Water (Neutral)	Low (<1 mg/mL)	The free base is poorly soluble due to high lattice energy.	
Acidic Aqueous	0.1N HCl	High (>50 mg/mL)	Forms soluble Hydrochloride salt. Protonation of guanidine breaks lattice energy.
Non-Polar	Hexane/DCM	Negligible	Incompatible.

B. pH-Dependent Solubility (The "pKa Switch")

Guanidines function as "solubility switches."

- pH < 8.0: The molecule exists predominantly as the guanidinium cation (). This charged species is highly soluble in water/buffers.

- pH > 10.0: The molecule exists as the neutral free base. Solubility drops precipitously, often leading to precipitation in biological assays if stocks (DMSO) are diluted into basic buffers.

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Critical Protocol: Always acidify aqueous vehicles (e.g., using 1 eq. HCl or acetic acid) to solubilize the compound before adjusting to the final pH, or ensure the final pH is < 9.0.

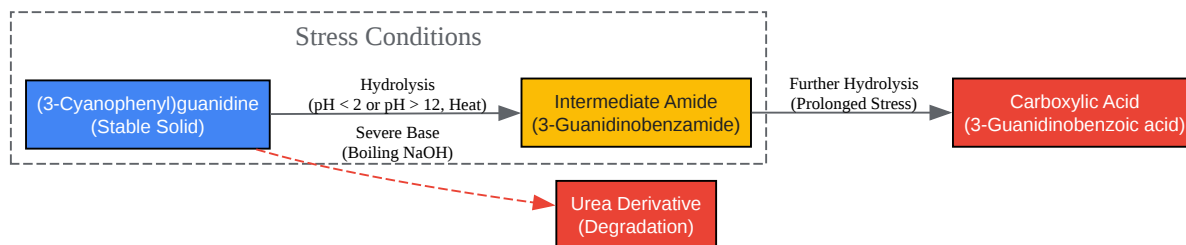
Stability Profile

The stability of **(3-Cyanophenyl)guanidine** is dictated by the susceptibility of its two functional groups: the Nitrile (-CN) and the Guanidine (-N-C(N)N).

A. Degradation Pathways

- Nitrile Hydrolysis (Primary Risk): Under strong acidic (pH < 1) or basic (pH > 12) conditions, especially with heat, the nitrile hydrolyzes first to the Amide (3-guanidinobenzamide) and subsequently to the Carboxylic Acid.
 - Note: The meta position is generally more stable to hydrolysis than the para position due to the lack of direct resonance conjugation with the protonated guanidine group.
- Guanidine Hydrolysis (Secondary Risk): Requires severe conditions (e.g., boiling NaOH). Hydrolysis yields Urea derivatives and Ammonia.
- Oxidation: The aryl guanidine moiety is relatively resistant to oxidation, unlike alkyl guanidines. However, prolonged exposure to light in solution should be avoided.

B. Visualizing Degradation (DOT Diagram)



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Caption: Primary degradation pathway involves stepwise hydrolysis of the nitrile group to amide and acid under pH stress.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method to establish the exact solubility limit in your specific vehicle.

- Preparation: Weigh 10 mg of **(3-Cyanophenyl)guanidine** into a 4 mL glass vial.
- Solvent Addition: Add 500 μ L of the target solvent (e.g., PBS pH 7.4, 0.1N HCl, or Water).
- Equilibration:
 - Seal tightly and shake/vortex at room temperature (25°C) for 24 hours.
 - Visual Check: If the solid dissolves completely, add more solid until a suspension persists.
- Sampling:
 - Centrifuge the suspension at 10,000 rpm for 10 minutes.
 - Carefully remove the supernatant.
- Quantification:

- Dilute the supernatant 1:100 in Mobile Phase (see HPLC method below).
- Inject into HPLC.[4][5] Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Use this to validate stability for storage or formulation.

- Stock Prep: Prepare a 1 mg/mL solution in Methanol/Water (50:50).
- Stress Conditions:
 - Acid: Add 1N HCl (1:1 v/v). Store at 60°C for 4 hours.
 - Base: Add 1N NaOH (1:1 v/v). Store at 60°C for 4 hours.
 - Oxidation: Add 3% H₂O₂. Store at RT for 24 hours.
 - Control: Store untreated sample at 4°C.
- Analysis: Neutralize acid/base samples, dilute, and analyze via HPLC.
 - Acceptance: >95% recovery of parent peak indicates stability.
 - Expectation: Nitrile hydrolysis products (Amide) will appear in the Acid/Base samples.

Protocol C: HPLC Analytical Method (Standard)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ionize the guanidine and improve peak shape).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic ring) and 210 nm (Guanidine/Nitrile).

Handling & Storage Recommendations

- Solid State: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen). The solid is hygroscopic; moisture can initiate surface hydrolysis over months.
- Stock Solutions (DMSO): Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles which can introduce moisture.
- Aqueous Solutions: Prepare fresh. Do not store neutral aqueous solutions for >24 hours due to potential precipitation or slow hydrolysis.

References

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